PF9 Demonstrates Highest Potency Among ATP-Derivative GPR17 Agonists in Direct Head-to-Head Comparison
In a direct comparative study evaluating a series of ATP derivatives (including PF9, PF44, PF45, PF78, PF89, and Cangrelor) for GPR17 agonist activity using the GloSensor cAMP method, PF9 emerged as the most active compound in the series with an EC50 of 0.035 nM [1]. This value was validated against the [³⁵S]GTPγS binding assay (EC50 = 0.036 nM). The study explicitly noted that all PF-series compounds tested were more potent than reference agonists, with PF9 demonstrating the highest potency among them [1].
| Evidence Dimension | Potency (EC50) for GPR17 activation |
|---|---|
| Target Compound Data | EC50 = 0.035 nM (GloSensor cAMP); EC50 = 0.036 nM ([³⁵S]GTPγS binding) |
| Comparator Or Baseline | PF45, PF78, PF89, PUP2 (all less potent than PF9); reference agonists (higher EC50 values) |
| Quantified Difference | PF9 identified as most active in series; quantitative EC50 differences for other analogs not specified in abstract but reported in Table 1 of full text |
| Conditions | GloSensor cAMP assay in transfected cells; [³⁵S]GTPγS binding assay |
Why This Matters
This direct comparative dataset establishes PF9 as the highest-potency GPR17 agonist in the ATP-derivative series, providing a clear quantitative basis for selecting this compound over structurally related alternatives when maximal target engagement is required.
- [1] Calleri E, Ceruti S, Cristalli G, et al. Frontal affinity chromatography–mass spectrometry useful for characterization of new ligands for GPR17 receptor. J Med Chem. 2010;53(9):3489-3501. DOI: 10.1021/jm901691y. View Source
